Potassium (ethoxymethyl)trifluoroborate
Description
Potassium (ethoxymethyl)trifluoroborate (K[CH₂OCH₂CH₃BF₃]) is an organoboron reagent belonging to the class of potassium organotrifluoroborates (RBF₃K). These compounds are widely used in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to their stability, ease of handling, and compatibility with diverse functional groups . The ethoxymethyl substituent introduces an ether-linked alkyl chain, which enhances solubility in polar solvents and may modulate electronic effects during reactions.
Boronation of the ethoxymethyl precursor (e.g., ethoxymethylboronic acid or ester).
Fluoridation with KHF₂ or similar reagents to form the trifluoroborate anion.
Properties
IUPAC Name |
potassium;ethoxymethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BF3O.K/c1-2-8-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAJXQJBVWNCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-12-6 | |
| Record name | Borate(1-), (ethoxymethyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910251-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | potassium (ethoxymethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (ethoxymethyl)trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with ethoxide ions. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The final product is then purified through crystallization or other separation techniques to ensure its stability and quality .
Chemical Reactions Analysis
Types of Reactions
Potassium (ethoxymethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxymethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium halides and ethoxide ions. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium (ethoxymethyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (ethoxymethyl)trifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. In cross-coupling reactions, the compound acts as a nucleophilic partner, forming a transient complex with the palladium catalyst. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Potassium organotrifluoroborates vary by their organic substituent (R), which dictates reactivity and applications. Key comparisons include:
Stability and Reactivity
- Stability : Trifluoroborates (RBF₃K) exhibit superior hydrolytic and oxidative stability compared to boronic acids (RB(OH)₂) and esters (RB(OR)₂). The ethoxymethyl derivative benefits from the electron-donating ethoxy group, which may further reduce Lewis acidity and enhance shelf life .
- Reactivity in Cross-Couplings :
- Aryl and heteroaryl trifluoroborates show broad substrate tolerance in Suzuki-Miyaura reactions, achieving >95% yields with electron-deficient or -rich aryl halides .
- Alkenyltrifluoroborates require specialized catalysts (e.g., XPhos-Pd-G2) for efficient couplings, achieving 96% yields in 8 hours .
- Ethoxymethyltrifluoroborate’s ether group may slow transmetalation due to steric hindrance but improve selectivity in polar solvents.
Key Research Findings
- Catalyst Compatibility: Ethoxymethyltrifluoroborate requires Pd catalysts (e.g., Pd(OAc)₂ with SPhos) for optimal performance, akin to alkenyl and aminomethyl analogs .
- Side Reactions : Unlike boronic acids, trifluoroborates minimize protodeboronation (<5% side products) due to fluoride stabilization .
- Scale-Up : Kilogram-scale synthesis of trifluoroborates (e.g., via flow chemistry) is feasible, as demonstrated for aryltrifluoroborates .
Biological Activity
Potassium (ethoxymethyl)trifluoroborate (KETFB) is a compound that has garnered interest in the field of organic synthesis and medicinal chemistry due to its unique properties. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its trifluoroborate group, which imparts significant reactivity and stability. The general structure can be represented as follows:
This structure allows KETFB to participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Anticancer Properties
Recent studies have explored the potential anticancer properties of KETFB. Research indicates that compounds containing trifluoroborate groups can induce apoptosis in cancer cells. For instance, similar compounds have shown effectiveness against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death .
Antimicrobial Activity
KETFB has also demonstrated antimicrobial properties. Compounds derived from organotrifluoroborates have been reported to exhibit activity against Gram-positive bacteria, including Staphylococcus aureus. This suggests that KETFB could be a candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several case studies highlight the biological activity of potassium organotrifluoroborates:
- Anticancer Activity : A study on various organotrifluoroborates showed that they could inhibit the proliferation of cancer cells at low concentrations (IC50 values ranging from 0.83 μM to 2.08 μM). This indicates a promising avenue for further research into KETFB as a potential anticancer agent .
- Antimicrobial Effects : Another investigation focused on the synthesis of derivatives of KETFB, revealing their effectiveness against pathogenic bacteria. The study indicated that modifications to the ethoxymethyl group could enhance antimicrobial activity, suggesting a structure-activity relationship worth exploring further .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of ethoxymethyl derivatives with potassium trifluoroborate under controlled conditions. This process allows for the selective formation of KETFB, which can then be utilized in various organic transformations.
Table 1: Comparison of Biological Activities
Q & A
Q. What are the standard protocols for synthesizing Potassium (ethoxymethyl)trifluoroborate in laboratory settings?
this compound is synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Key steps include:
- Reacting potassium bromomethyltrifluoroborate with 3 equivalents of sodium ethoxide in anhydrous THF at 0–25°C for 12–24 hours.
- Isolating the product via continuous Soxhlet extraction to separate it from inorganic byproducts (e.g., NaBr), yielding >90% purity .
- Ensuring reaction pH is controlled to prevent hydrolysis of the trifluoroborate group .
Q. How is this compound typically employed in Suzuki-Miyaura (SM) cross-coupling reactions?
The compound acts as a stable organoboron reagent for forming C–C bonds. Standard conditions include:
- Biphasic solvent systems (e.g., THF/water, 10:1) to facilitate hydrolysis into reactive boronic acid intermediates.
- Pd catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ or Cs₂CO₃ to promote transmetalation .
- Reaction temperatures of 60–80°C for 6–12 hours, achieving yields >95% in optimized systems .
Q. What analytical techniques are recommended for characterizing this compound and monitoring reaction progress?
- ¹⁹F NMR : Detects trifluoroborate integrity (δ ≈ -135 to -131 ppm) and hydrolysis byproducts (e.g., free F⁻) .
- ¹¹B NMR : Confirms trifluoroborate structure (quartet, J = 37–40 Hz) .
- HRMS : Validates molecular ion peaks and purity .
Advanced Research Questions
Q. What mechanistic insights explain the superior performance of this compound over boronic acids in SM couplings?
- Endogenous boronic acid generation : Slow hydrolysis of the trifluoroborate releases boronic acid in situ, minimizing premature side reactions (e.g., homocoupling) .
- Fluoride-mediated activation : Released F⁻ enhances Pd catalyst turnover by stabilizing intermediates and suppressing protodeboronation .
- pH-dependent stability : The trifluoroborate group remains intact under basic conditions until hydrolysis is triggered by aqueous media, improving reagent shelf life .
Q. How can researchers address discrepancies in reaction yields when using different solvent systems with this compound?
- Toluene/water vs. THF/water : In toluene/water (3:1), poor mixing limits hydrolysis, leading to incomplete coupling (55% yield). THF/water (10:1) enhances solubility and hydrolysis, achieving >95% yield .
- Mitigation strategy : Use co-solvents (e.g., DME) or phase-transfer catalysts to improve interfacial contact in biphasic systems .
Q. What strategies mitigate protodeboronation side reactions when using this compound under basic conditions?
- Base selection : Use weaker bases (e.g., K₂CO₃) instead of KOH to slow boronate intermediate decomposition .
- Temperature control : Perform reactions at ≤60°C to reduce thermal degradation of boronic acid intermediates .
- Additives : Include fluoride scavengers (e.g., MgSO₄) to minimize F⁻-accelerated protodeboronation .
Q. How does the (ethoxymethyl) substituent influence the reactivity and stability of Potassium trifluoroborate reagents compared to other alkyl/aryl variants?
- Steric effects : The ethoxymethyl group enhances stability by reducing steric hindrance around the boron center, unlike bulky aryl groups (e.g., phenyltrifluoroborate) .
- Electronic effects : The electron-donating ethoxy group increases nucleophilicity, improving transmetalation efficiency in SM couplings compared to electron-withdrawing substituents .
- Comparative data : Ethoxymethyl derivatives show 10–20% higher yields than methyltrifluoroborates in couplings with electron-deficient aryl chlorides .
Data Contradiction Analysis
Q. Why do some studies report variable yields for SM couplings with this compound?
Discrepancies arise from:
- Base stoichiometry : Excess base (>3 equiv) accelerates protodeboronation, reducing yields. Titration via ¹⁹F NMR is recommended to optimize base equivalents .
- Catalyst preactivation : Pd catalysts require reduction to Pd(0) for activity. Systems lacking reducing agents (e.g., EtOH) show inconsistent performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
